molecular formula C11H8N2O4 B8382219 N-acetyl-4-ethynyl-3-nitrobenzamide

N-acetyl-4-ethynyl-3-nitrobenzamide

Cat. No. B8382219
M. Wt: 232.19 g/mol
InChI Key: YFASXVWECLBNFC-UHFFFAOYSA-N
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Patent
US08946478B2

Procedure details

4 g (0.021 mol) 4-Ethynyl-3-nitrobenzamide (Compound I-1), 30 ml (0.320 mol) acetic anhydride and 20 ml acetic acid were added into a reaction flask, stirred, and heated to 120° C. for 15 hours. After completion of the reaction monitored by TLC, the mixture was extracted with 300 ml ethyl acetate, and the organic layer was washed with water for three times, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to dryness, separated by column chromatography to obtain N-acetyl-4-ethynyl-3-nitrobenzamide (Compound I-11), 1.1 g (0.0047 mol), yield 22.6%.
Name
4-Ethynyl-3-nitrobenzamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13])#[CH:2].[C:15](OC(=O)C)(=[O:17])[CH3:16]>C(O)(=O)C>[C:15]([NH:9][C:7](=[O:8])[C:6]1[CH:10]=[CH:11][C:3]([C:1]#[CH:2])=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
4-Ethynyl-3-nitrobenzamide
Quantity
4 g
Type
reactant
Smiles
C(#C)C1=C(C=C(C(=O)N)C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 300 ml ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water for three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
separated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C1=CC(=C(C=C1)C#C)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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